Cas no 86536-92-7 (Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester)

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a carbamate group protected by a tert-butyl ester and a sulfonate leaving group. This structure makes it valuable in synthetic chemistry, particularly as an intermediate in peptide coupling and polymer synthesis. The tert-butyl ester enhances stability, while the sulfonyloxyhexyl moiety facilitates selective reactivity in nucleophilic substitution reactions. Its well-defined molecular architecture allows for controlled functionalization, making it useful in pharmaceutical and materials science applications. The compound’s purity and consistent performance under mild conditions contribute to its reliability in complex organic transformations.
Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester structure
86536-92-7 structure
Product Name:Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
CAS No:86536-92-7
MF:C18H29NO5S
MW:371.491564512253
MDL:MFCD30830071
CID:1852500
PubChem ID:15570047
Update Time:2025-05-22

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
    • Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl N-[6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]carbamate
    • 6-(tert-Butoxycarbonylamino)hexyl 4-methylbenzenesulfonate
    • 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate
    • 6-((TERT-BUTOXYCARBONYL)AMINO)HEXYL4-METHYLBENZENESULFONATE
    • MFCD30830071
    • tert-butyl N-{6-[(4-methylbenzenesulfonyl)oxy]hexyl}carbamate
    • 86536-92-7
    • 1,1-Dimethylethyl N-(6-(((4-methylphenyl)sulfonyl)oxy)hexyl)carbamate
    • YHHYHFYVSNWGRQ-UHFFFAOYSA-N
    • SY333610
    • 6-(Boc-amino)hexyl 4-methylbenzenesulfonate
    • DB-196869
    • 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl 4-methylbenzenesulfonate
    • SCHEMBL10191081
    • 6-(Boc-amino)hexyl Tosylate
    • BP-28403
    • MDL: MFCD30830071
    • Inchi: 1S/C18H29NO5S/c1-15-9-11-16(12-10-15)25(21,22)23-14-8-6-5-7-13-19-17(20)24-18(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,19,20)
    • InChI Key: YHHYHFYVSNWGRQ-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OCCCCCCNC(OC(C)(C)C)=O)C1=CC=C(C=C1)C

Computed Properties

  • Exact Mass: 371.17664420g/mol
  • Monoisotopic Mass: 371.17664420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 11
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 90.1Ų

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Pricemore >>

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Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Production Method

Production Method 1

Reaction Conditions
1.1S:CH2Cl2, overnight, rt
2.1S:C5H5N, 1 h, cooled
2.2R:HCl, S:H2O, < pH 7
Reference
Bifunctional compound with amino group and N2S2 ligand and method for preparing thereof
By Liu, Show Wen et al, Taiwan., From Taiwan., I410398, 01 Oct 2013, I410398, 01 Oct 2013

Production Method 2

Reaction Conditions
1.1R:Et3N, C:Me3N •HCl, S:CH2Cl2, 0°C; 2 h, 0°C; 0°C → rt
1.2R:15 min, rt
Reference
Manganese-Catalyzed Stereospecific Hydroxymethylation of Alkyl Tosylates
By Shenouda, Hannah and Alexanian, Erik J., Organic Letters, 2019, 21(22), 9268-9271

Production Method 3

Reaction Conditions
1.1R:C5H5N, S:CH2Cl2, 0°C; 3.5 h, rt
1.2R:HCl, S:H2O, rt
Reference
Tamoxifen and Fulvestrant Hybrids Showed Potency as Selective Estrogen Receptor Down-Regulators
By Shoda, Takuji et al, Medicinal Chemistry (Sharjah, 2017, 13(3), 206-213

Production Method 4

Reaction Conditions
1.1S:CH2Cl2, rt; 10 min, rt
2.1R:Et3N, S:CH2Cl2, rt; 48 h, rt
Reference
Affinity-based small fluorescent probe for NAD(P)H:quinone oxidoreductase 1 (NQO1). Design, synthesis and pharmacological evaluation
By Bian, Jinlei et al, European Journal of Medicinal Chemistry, 2017, 127, 828-839

Production Method 5

Reaction Conditions
1.1R:NaOH, S:H2O, 12 h, rt
1.2R:HCl, S:H2O, rt, acidify
2.1R:Ag2O, C:KI, S:CH2Cl2, 30 min, 0°C
2.2C:57951-36-7, 4 h, 0°C
Reference
Shikimoyl-ligand decorated gold nanoparticles for use in ex vivo engineered dendritic cell based DNA vaccination
By Meka, Rakeshchandra R. et al, Nanoscale, 2019, 11(16), 7931-7943

Production Method 6

Reaction Conditions
1.1R:Et3N, C:4-DMAP, S:CH2Cl2, 8 h, rt
Reference
Redox-Switchable Calix[6]arene-Based Isomeric Rotaxanes
By Zanichelli, Valeria et al, Chemistry - A European Journal, 2018, 24(47), 12370-12382

Production Method 7

Reaction Conditions
1.1R:Et3N, S:MeOH, 1 h, reflux
2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 4 h, rt
Reference
Electrochemically triggered co-conformational switching in a [2]catenane comprising a non-symmetric calyx[6]arene wheel and a two-station oriented macrocycle
By Zanichelli, Valeria et al, Molecules, 2018, 23(5), 1156/1-1156/12

Production Method 8

Reaction Conditions
1.1R:Et3N, S:CHCl3, 15 min, 5°C
1.25°C → rt; 4 h, rt
Reference
Synthesis of solvatochromic merocyanine dyes and their immobilization to polymers
By Nordhaus, Mark A. et al, Journal of Applied Polymer Science, 2017, 134(5), n/a

Production Method 9

Reaction Conditions
1.1R:Et3N, S:MeOH, 20 h, rt
2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 1 h, rt; 21 h, rt; 24 h, 28°C
2.2S:H2O, 10 min, 28°C
Reference
Click Conjugation of a Binuclear Terbium(III) Complex for Real-Time Detection of Tyrosine Phosphorylation
By Akiba, Hiroki et al, Analytical Chemistry (Washington, 2015, 87(7), 3834-3840

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Raw materials

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Preparation Products

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86536-92-7)Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
Order Number:A1057332
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:46
Price ($):184.0
Email:sales@amadischem.com

Additional information on Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester

Carbamic Acid, [6-[[(4-Methylphenyl)Sulfonyl]Oxy]Hexyl]-, 1,1-Dimethylethyl Ester

Carbamic acid, also known as carbamide, is a versatile compound with a wide range of applications in various industries. The specific compound in question, Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-, 1,1-dimethylethyl ester, is a derivative of carbamic acid with a unique structure that makes it particularly valuable in certain chemical processes. This compound is identified by the CAS number 86536-92-7, which is a standardized identifier used to uniquely identify chemical substances.

The structure of this compound includes a sulfonyl group attached to a hexyl chain, which is further connected to the carbamic acid moiety. The presence of the sulfonyl group significantly enhances the stability and reactivity of the molecule, making it suitable for use in various chemical reactions. Additionally, the ester group derived from 1,1-dimethylethyl alcohol adds to the versatility of this compound by providing a protective layer during synthesis and enabling controlled release in certain applications.

Recent studies have highlighted the potential of this compound in the field of catalytic chemistry. Researchers have found that the sulfonyl group can act as an effective catalyst in certain organic reactions, such as nucleophilic substitutions and eliminations. This discovery has opened new avenues for its application in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

In terms of synthesis, this compound can be prepared through a multi-step process involving the reaction of carbamic acid with an appropriate alcohol derivative. The use of advanced techniques such as molecular modeling and computational chemistry has significantly improved the efficiency and yield of this synthesis. These advancements have been documented in recent publications, emphasizing the importance of computational tools in modern chemical research.

The application of this compound extends beyond catalysis. It has been explored as a potential precursor for the synthesis of biologically active molecules. For instance, its ability to form stable intermediates makes it an ideal candidate for use in peptide synthesis and other bio-related processes. Recent studies have demonstrated its effectiveness in enhancing the yield and purity of such compounds, thereby contributing to advancements in drug discovery.

In addition to its synthetic applications, this compound has shown promise in materials science. Its unique structure allows it to serve as a building block for constructing advanced materials with tailored properties. For example, researchers have investigated its use in creating polymers with enhanced thermal stability and mechanical strength. These findings underscore its potential role in developing next-generation materials for industrial applications.

The environmental impact of this compound has also been a topic of interest among scientists. Studies have shown that it exhibits low toxicity and biodegradability under certain conditions, making it a safer alternative to some traditional chemicals used in industry. This aligns with current trends toward sustainable chemistry and green manufacturing practices.

In conclusion, Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-, 1,1-dimethylethyl ester (CAS No: 86536-92-7) is a multifaceted compound with significant potential across various fields. Its unique structure and reactivity make it an invaluable tool in chemical synthesis and catalysis. With ongoing research uncovering new applications and improvements in synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86536-92-7)Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
A1057332
Purity:99%
Quantity:1g
Price ($):184.0
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